molecular formula C13H17IO4 B2364062 2,4,6-Trimethyl(diacetoxyiodo)benzene CAS No. 33035-41-5

2,4,6-Trimethyl(diacetoxyiodo)benzene

Cat. No.: B2364062
CAS No.: 33035-41-5
M. Wt: 364.179
InChI Key: QFVRYGXAHXDPHE-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl(diacetoxyiodo)benzene, also known as iodomesitylene diacetate, is a hypervalent iodine compound with the molecular formula C13H17IO4. This compound is characterized by the presence of three methyl groups and two acetoxy groups attached to an iodine atom on a benzene ring. It is widely used in organic synthesis due to its strong oxidizing properties and ability to facilitate various chemical transformations .

Mechanism of Action

Target of Action

The primary targets of 2,4,6-Trimethyl(diacetoxyiodo)benzene, also known as 2-(Diacetoxyiodo)mesitylene, are unactivated sp3 C-H bonds of both oxime and pyridine substrates . These bonds are targeted due to their ability to undergo highly regio- and chemoselective Pd (II)-catalyzed oxygenation .

Mode of Action

The compound acts as a stoichiometric oxidant in the TEMPO oxidation of nerol to neral . It is also employed in the rhodium-catalyzed aziridination of olefins with sulfamate esters . The compound interacts with its targets, leading to highly regio- and chemoselective Pd (II)-catalyzed oxygenation .

Biochemical Pathways

The affected biochemical pathways involve the TEMPO oxidation of nerol to neral and the rhodium-catalyzed aziridination of olefins with sulfamate esters . The downstream effects of these pathways include the production of neral from nerol and the formation of aziridines from olefins .

Pharmacokinetics

It is known that the compound is soluble in methanol , which may influence its absorption and distribution

Result of Action

The molecular and cellular effects of the compound’s action include the transformation of nerol to neral and the formation of aziridines from olefins . These transformations are achieved through the compound’s role as a stoichiometric oxidant .

Action Environment

Environmental factors such as temperature and solvent can influence the compound’s action, efficacy, and stability. For instance, the compound is stable at temperatures between 0-10°C . Additionally, the compound is soluble in methanol , which can influence its reactivity and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethyl(diacetoxyiodo)benzene typically involves the reaction of mesitylene (1,3,5-trimethylbenzene) with iodine and acetic anhydride in the presence of a catalyst. The reaction proceeds as follows:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the use of efficient catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethyl(diacetoxyiodo)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Aldehydes or ketones.

    Substitution: Various substituted benzene derivatives.

    Coupling Reactions: N-heteroaromatic compounds.

Scientific Research Applications

2,4,6-Trimethyl(diacetoxyiodo)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of complex molecules.

    Biology: It is employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: It is used in the preparation of intermediates for drug synthesis.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Comparison with Similar Compounds

Uniqueness: 2,4,6-Trimethyl(diacetoxyiodo)benzene is unique due to the presence of both methyl and acetoxy groups, which enhance its reactivity and versatility in various chemical reactions. Its ability to act as a strong oxidizing agent and participate in coupling reactions makes it a valuable compound in organic synthesis .

Properties

IUPAC Name

[acetyloxy-(2,4,6-trimethylphenyl)-λ3-iodanyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17IO4/c1-8-6-9(2)13(10(3)7-8)14(17-11(4)15)18-12(5)16/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVRYGXAHXDPHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)I(OC(=O)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33035-41-5
Record name IODOMESITYLENE DIACETATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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